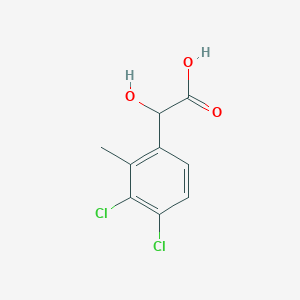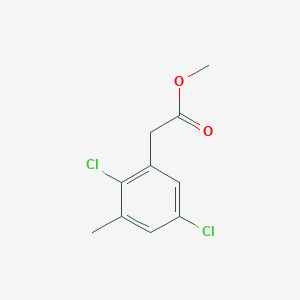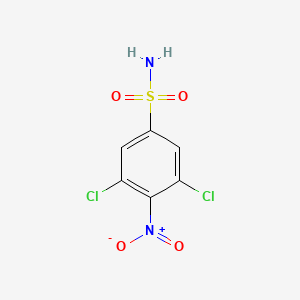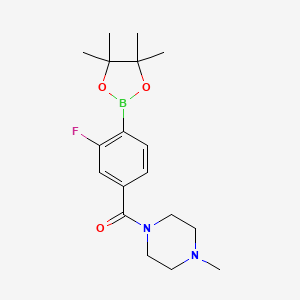
2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester
Übersicht
Beschreibung
“2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester” is a chemical compound with the molecular formula C18H26BFN2O3 . It is used in laboratory chemicals .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H26BFN2O3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For example, they are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the formal anti-Markovnikov hydromethylation of alkenes .Wissenschaftliche Forschungsanwendungen
Catalyzed Transformations and Functionalizations : Niwa et al. (2015) explored the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This process allows for the versatile derivatization of an arylboronic ester, facilitating the conversion of fluoroarene to diverse functionalized arenes, showcasing its synthetic utility (Niwa, Ochiai, Watanabe, & Hosoya, 2015).
Polymer Synthesis : Cui et al. (2017) report the synthesis of H2O2-cleavable poly(ester-amide)s via the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. This demonstrates its use in creating polymers with potential applications as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).
Catalyst-Transfer Polymerization : Nojima et al. (2016) investigated the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester), including pinacol boronate moieties. This research highlights its role in the development of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Lewis Acid Receptors in Polymeric Membranes : Jańczyk et al. (2012) utilized organoboron compounds like pinacol ester of 2,4,6-trifluorophenylboronic acid as Lewis acid receptors for fluoride anions in polymeric membranes. This research underscores its application in enhancing the selectivity and efficiency of fluoride sensing in membrane technologies (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Light Emission in Polymers : Neilson et al. (2007) explored the use of compounds like 4-trifluorovinyloxyphenylboronic acid pinacol ester in the synthesis of chromophore-containing polymers. This study contributes to understanding how to achieve tailored light emission from linear polymeric systems (Neilson, Budy, Ballato, & Smith, 2007).
Photoluminescence and Sensor Applications : Li et al. (2014) designed a phosphorescent probe using benzeneboronic acid pinacol ester for detecting hydrogen peroxide, indicating its application in creating sensitive and selective sensors for reactive oxygen species (Li, Wang, Huang, Wen, Wang, & Kan, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFN2O3/c1-17(2)18(3,4)25-19(24-17)14-7-6-13(12-15(14)20)16(23)22-10-8-21(5)9-11-22/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRVSNHYTWOPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methyl-1-piperazinylcarbonyl)benzeneboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



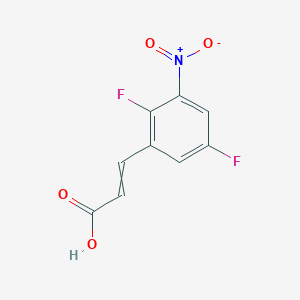
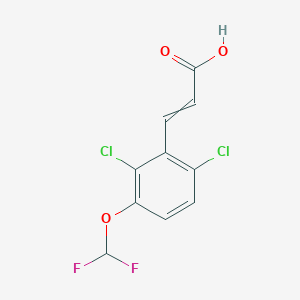
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B1412876.png)
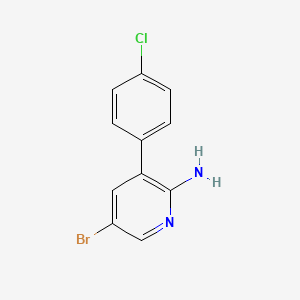
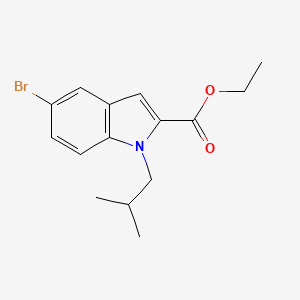
![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)
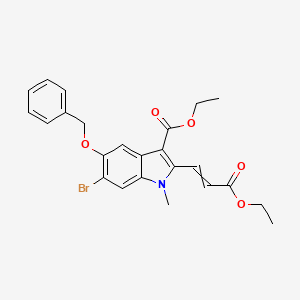
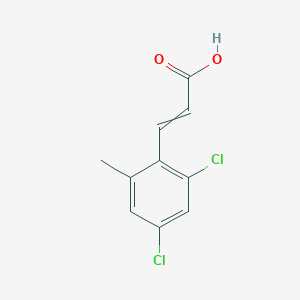
![Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1412888.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1412889.png)
